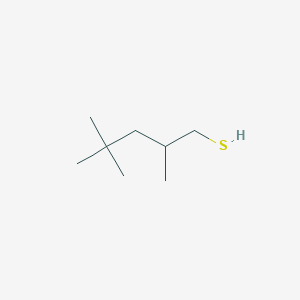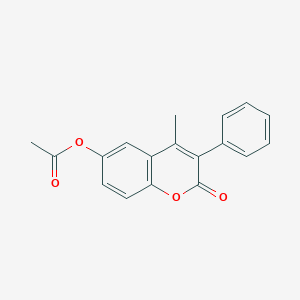![molecular formula C10H18Cl2N4 B2749235 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride CAS No. 2137539-17-2](/img/structure/B2749235.png)
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride is a compound of significant interest in various scientific fields, notably in chemistry and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride typically involves a series of reaction steps. Commonly, the starting material is reacted through a sequence of cyclizations, alkylations, and protective group manipulations. Key conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production often involves automated, high-throughput techniques. Continuous flow synthesis can be utilized to maintain consistent reaction conditions and scale up the production efficiently. Advanced purification methods, such as crystallization and chromatography, are employed to achieve the desired compound quality.
化学反応の分析
Types of Reactions
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate under controlled conditions.
Reduction: : Hydrogenation reactions using catalysts such as palladium on carbon can reduce specific moieties within the compound.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent.
Reduction: : Palladium on carbon, hydrogen gas.
Substitution: : Sodium hydroxide, dimethylformamide as solvent.
Major Products
The primary products depend on the reaction pathway:
Oxidation: yields oxidized derivatives with altered functionalities.
Reduction: results in reduced analogs with potential activity changes.
Substitution: produces a variety of substituted derivatives, each with unique properties.
科学的研究の応用
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a precursor for more complex molecules in synthetic chemistry.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, particularly in neurology and oncology.
Industry: : Applied in the development of new materials with specific properties.
作用機序
The mechanism by which 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride exerts its effects is intricate:
Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.
Pathways: : Involves signaling pathways related to cellular proliferation, apoptosis, and neurotransmission.
類似化合物との比較
Unique Features
Its cyclopropyl and pyrrolidine moieties provide unique steric and electronic properties.
The triazole ring enhances its binding affinity and specificity for certain biological targets.
Similar Compounds
3-[(3S)-3-Cyclopropylpyrrolidin-2-yl]-1H-1,2,4-triazole
3-[(4S)-4-Cyclopropylpyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole
Each has different substituents and stereochemistry, influencing their reactivity and applications.
That's a deep dive! Hope it meets your needs, but let me know what else I can whip up!
特性
CAS番号 |
2137539-17-2 |
|---|---|
分子式 |
C10H18Cl2N4 |
分子量 |
265.18 g/mol |
IUPAC名 |
3-(4-cyclopropylpyrrolidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H |
InChIキー |
PQQLHFRNSQOSLH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
正規SMILES |
CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2749153.png)
![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)


![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/new.no-structure.jpg)

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)


![3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749164.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)


